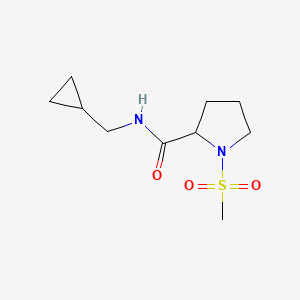
N-(cyclopropylmethyl)-1-methylsulfonylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-1-methylsulfonylpyrrolidine-2-carboxamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme called gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. Inhibition of GABA-AT leads to increased levels of GABA in the brain, which can have a range of effects on neurotransmission and behavior. Synthesis Method: CPP-115 is synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of N-methylpyrrolidine with 2-chloroacetyl chloride to form N-methyl-2-(chloroacetyl)pyrrolidine. This intermediate is then reacted with cyclopropylmethylamine to form N-(cyclopropylmethyl)-1-methylpyrrolidine-2-carboxamide. Finally, this compound is treated with methanesulfonyl chloride to form CPP-115. Scientific Research Application: CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have anxiolytic, anticonvulsant, and sedative effects. CPP-115 has been studied for its potential use in the treatment of epilepsy, anxiety disorders, and substance abuse disorders. Mechanism of Action: CPP-115 inhibits the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, leading to increased GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. Increased GABAergic neurotransmission can have a range of effects on behavior, including anxiolytic, anticonvulsant, and sedative effects. Biochemical and Physiological Effects: CPP-115 has been shown to increase GABA levels in the brain, leading to increased GABAergic neurotransmission. This can have a range of effects on behavior, including anxiolytic, anticonvulsant, and sedative effects. CPP-115 has also been shown to have potential neuroprotective effects, as it can increase GABA levels in the brain in response to oxidative stress. Advantages and Limitations for Lab Experiments: CPP-115 is a potent and selective inhibitor of GABA-AT, making it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, its potency and selectivity also make it potentially toxic and difficult to work with. Careful dosing and handling are required to ensure safety in laboratory experiments. Future Directions: There are several potential future directions for research on CPP-115. One area of interest is the potential use of CPP-115 in the treatment of substance abuse disorders. It has been shown to reduce drug-seeking behavior in animal models of addiction, and may have potential as a treatment for addiction in humans. Another area of interest is the potential use of CPP-115 in the treatment of anxiety disorders. It has been shown to have anxiolytic effects in animal models, and may have potential as a treatment for anxiety in humans. Finally, further research is needed to fully understand the neuroprotective effects of CPP-115, and its potential use in the treatment of neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-1-methylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-16(14,15)12-6-2-3-9(12)10(13)11-7-8-4-5-8/h8-9H,2-7H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNXHADSVOJNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7529232.png)
![Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7529237.png)
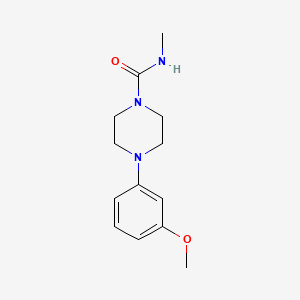
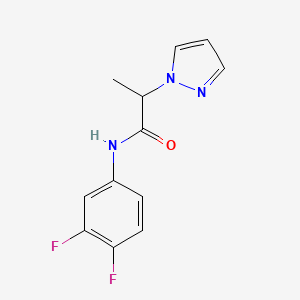
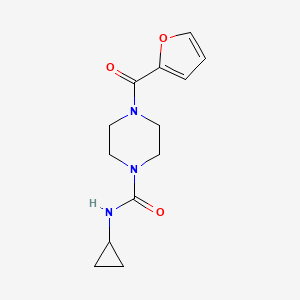


![N-methyl-N-[(4-phenylphenyl)methyl]methanesulfonamide](/img/structure/B7529274.png)
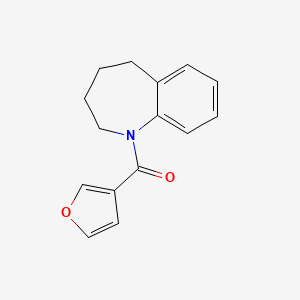

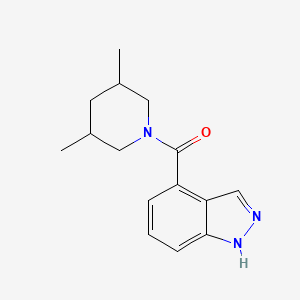
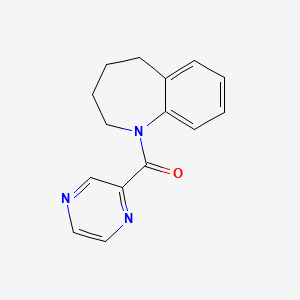
![(5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7529301.png)
